4-amino-N-[4-(2-thienyl)-2-pyrimidinyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-N-[4-(2-thienyl)-2-pyrimidinyl]benzenesulfonamide is an organic compound with the molecular formula C14H12N4O2S2 . It belongs to the class of organic compounds known as aminobenzenesulfonamides, which are organic compounds containing a benzenesulfonamide moiety with an amine group attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of 4-amino-N-[4-(2-thienyl)-2-pyrimidinyl]benzenesulfonamide is characterized by the presence of a benzenesulfonamide moiety with an amine group attached to the benzene ring . The compound has a molecular weight of 332.4 .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.497±0.06 g/cm3 and a predicted boiling point of 609.9±65.0 °C .Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibitors and Ocular Hypertension
Compounds such as Aminozolamide (6-amino-2-benzothiazolesulfonamide), derived from ethoxzolamide, have been researched for their application as carbonic anhydrase inhibitors, particularly in the context of lowering intraocular pressure (IOP) in conditions like ocular hypertension. Studies have demonstrated that when delivered in a gel formulation, aminozolamide effectively reduces IOP in rabbits, primates, and humans, highlighting the significance of drug delivery vehicles in enhancing the drug's efficacy at the active site (Lewis, Schoenwald, & Barfknecht, 1988; Lewis, Schoenwald, Barfknecht, & Phelps, 1986).
Gastroprotective Effects
Research into ebrotidine, a derivative characterized by its high receptor affinity and gastroprotective effect, has shown promising results in preventing gastroduodenal lesions induced by non-steroidal anti-inflammatory drugs (NSAIDs). A study demonstrated that ebrotidine exhibits a non-competitive inhibitory action on carbonic anhydrase I and II, which plays a central role in HCl secretion in the stomach, thus preventing mucosal lesions caused by NSAIDs (Puscas, Puscas, & Coltău, 1997).
Anticancer Research
The investigation of histone deacetylase inhibitors, such as MS-275 (3-pyridylmethyl N-{4-[(2-aminophenyl)carbamoyl]benzyl}carbamate), for their potential in cancer therapy has also been significant. MS-275 has undergone pharmacokinetic studies to evaluate its oral uptake and safety, demonstrating dose-dependent increases in pharmacokinetic variables and showing partial remissions in patients with advanced solid malignancies and lymphomas. This research underscores the compound's potential in cancer therapy (Gore et al., 2008).
Wirkmechanismus
While the specific mechanism of action for 4-amino-N-[4-(2-thienyl)-2-pyrimidinyl]benzenesulfonamide is not provided in the retrieved sources, sulfonamides in general are known to inhibit carbonic anhydrase and dihydropteroate synthetase, making them effective in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Eigenschaften
IUPAC Name |
4-amino-N-(4-thiophen-2-ylpyrimidin-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S2/c15-10-3-5-11(6-4-10)22(19,20)18-14-16-8-7-12(17-14)13-2-1-9-21-13/h1-9H,15H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBQAXPDQPGDFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NC=C2)NS(=O)(=O)C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-[4-(2-thienyl)-2-pyrimidinyl]benzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.